molecular formula C22H21N5O4 B2621095 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899971-07-4

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2621095
CAS RN: 899971-07-4
M. Wt: 419.441
InChI Key: FSUBVTRLISNRMS-UHFFFAOYSA-N
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Description

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as EE-PU, is a chemical compound with potential applications in scientific research. This compound belongs to the purine class of organic compounds and is a derivative of adenine.

Mechanism of Action

The mechanism of action of 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and anti-inflammatory effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several advantages for use in lab experiments, including its ability to inhibit cell growth and proliferation, induction of apoptosis, and anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, including:
1. Further studies on the mechanism of action of this compound, particularly its interactions with enzymes involved in cell growth and proliferation.
2. Investigation of the potential use of this compound in the treatment of various types of cancer, including in vivo studies.
3. Exploration of the potential use of this compound as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases.
4. Investigation of the potential use of this compound as an antioxidant agent, particularly in the treatment of diseases associated with oxidative stress.
5. Development of new synthetic methods for this compound that may be more efficient and cost-effective.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its ability to inhibit cell growth and proliferation, induction of apoptosis, and anti-inflammatory effects make it a promising candidate for further investigation in the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be synthesized through a multistep process involving the use of various reagents and catalysts. The synthesis of this compound involves the condensation of 2-ethoxyaniline and 4-ethoxybenzaldehyde, followed by the addition of guanine to form the final product.

Scientific Research Applications

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-30-14-11-9-13(10-12-14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-7-5-6-8-16(15)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUBVTRLISNRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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